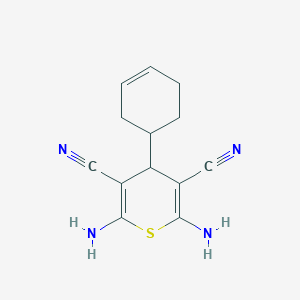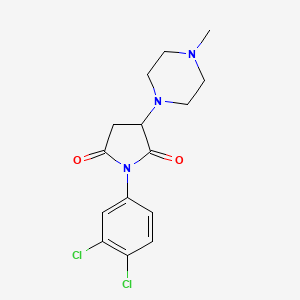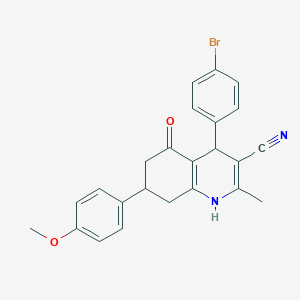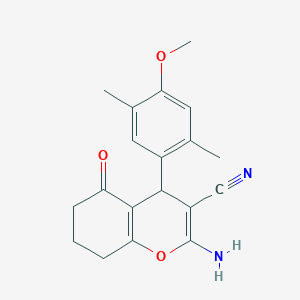
2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound possesses a unique structure that allows it to interact with various biological targets, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to interact with DNA, causing damage to the DNA molecule and inhibiting its replication. It has also been found to inhibit the activity of certain enzymes such as topoisomerase and proteases, which are essential for the survival of bacterial and viral cells.
Biochemical and Physiological Effects
2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been shown to exhibit antitumor and antiviral properties, making it a promising candidate for the development of new cancer and antiviral drugs.
実験室実験の利点と制限
The advantages of using 2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile in lab experiments include its ability to interact with various biological targets, its wide range of biological activities, and its potential applications in the development of new drugs. However, the limitations of using this compound in lab experiments include its toxicity and its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for the study of 2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile. One direction is the development of new drugs based on this compound, particularly in the areas of antibacterial, antifungal, antitumor, and antiviral agents. Another direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its biological activities and potential applications. Finally, the synthesis of analogs of this compound could lead to the development of new compounds with improved properties and biological activities.
合成法
The synthesis of 2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile involves the reaction of 3-cyclohexen-1-amine with 2,4-diamino-5-(ethylthio)-1,3,5-triazine in the presence of a catalyst such as sodium ethoxide. The resulting product is then treated with a mixture of acetic anhydride and acetic acid to yield the final compound.
科学的研究の応用
2,6-diamino-4-(3-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. It has been found to interact with various biological targets such as DNA, enzymes, and receptors, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2,6-diamino-4-cyclohex-3-en-1-yl-4H-thiopyran-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h1-2,8,11H,3-5,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZCDWLMVIKJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2C(=C(SC(=C2C#N)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4944348.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone](/img/structure/B4944352.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)


![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B4944371.png)



![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)
![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)